Ammonium pentachlororuthenate

Description

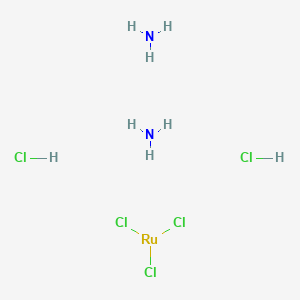

Ammonium pentachlororuthenate(III) monohydrate, with the formula (NH₄)₂RuCl₅·H₂O, is a crystalline inorganic compound. It has a molecular weight of 332.425 g/mol (CAS RN: 68133-88-0) and decomposes between 210–230°C . This compound is part of the broader family of pentachlorometallate salts, where ruthenium(III) is coordinated by five chloride ligands and one water molecule, stabilized by ammonium counterions. Its primary applications include serving as a precursor for synthesizing ruthenium(IV) tetraaryl complexes in organometallic chemistry, though its low solubility in organic solvents often necessitates cation exchange for practical use .

Properties

Molecular Formula |

Cl5H8N2Ru |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

azane;trichlororuthenium;dihydrochloride |

InChI |

InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |

InChI Key |

AEETWQIZFGAMIM-UHFFFAOYSA-K |

Canonical SMILES |

N.N.Cl.Cl.Cl[Ru](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium pentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with ammonium chloride in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The resulting product is then cooled and filtered to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. These steps can involve recrystallization and the use of advanced filtration techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ammonium pentachlororuthenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to lower oxidation state ruthenium complexes.

Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under controlled temperature conditions.

Major Products Formed

Oxidation: Higher oxidation state ruthenium complexes, such as ruthenium tetroxide.

Reduction: Lower oxidation state complexes, such as ruthenium(II) complexes.

Substitution: Various substituted ruthenium complexes depending on the ligands used.

Scientific Research Applications

Ammonium pentachlororuthenate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.

Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which ammonium pentachlororuthenate exerts its effects involves the coordination of the ruthenium center with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands. In catalytic processes, the ruthenium center facilitates the activation and transformation of substrates through coordination and redox reactions.

Comparison with Similar Compounds

Ammonium Pentachlororhodate(III) Monohydrate

Comparison :

- Metal Center : Rhodium (Rh) vs. Ruthenium (Ru). Both are Group 9 transition metals, but Rh has a higher atomic weight and electronegativity, leading to differences in redox behavior.

- Applications : Rhodium analogs are less commonly reported in aryl complex synthesis, likely due to cost and reactivity differences.

Potassium Pentachlororuthenate(III) Hydrate

Comparison :

- Counterion : K⁺ vs. NH₄⁺. Potassium salts generally exhibit higher solubility in polar solvents but lower solubility in organic media like THF or ether.

- Synthetic Utility : Potassium salts are more amenable to aqueous-phase reactions, whereas ammonium salts require cation exchange (e.g., to tetraoctylammonium) for Grignard reactions .

Sodium Pentachlororuthenate(III)

Comparison :

- Counterion : Na⁺ vs. NH₄⁺. Sodium salts are typically hygroscopic and more soluble in water but may form hydrated phases that complicate stoichiometric control.

Ammonium Hexachlororuthenate(IV)

Comparison :

- Oxidation State : Ru(IV) vs. Ru(III). Hexachlororuthenate(IV) is a stronger oxidizer due to the higher oxidation state.

- Coordination : Six chloride ligands vs. five, leading to distinct geometries (octahedral vs. square pyramidal).

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Discussion

- Solubility Challenges : this compound’s low solubility in organic solvents limits its direct use in Grignard or aryl complex synthesis. Substituting ammonium with lipophilic cations (e.g., tetraoctylammonium) improves solubility and reaction yields .

- Metal-Specific Reactivity : Ruthenium(III) in pentachlororuthenate is more redox-active than rhodium(III), making it preferable for catalytic applications. Hexachlororuthenate(IV) offers access to higher oxidation states but requires stringent handling due to oxidative instability .

- Thermal Stability : All ammonium and alkali metal pentachlorometallates decompose below 250°C, necessitating low-temperature synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.